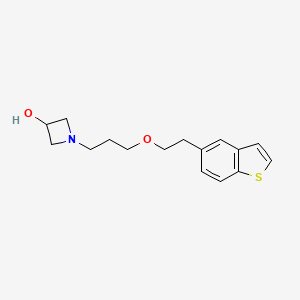
1-hexadecanoyl-2-(13Z-docosenoyl)-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DG(16:0/22:1(13Z)/0:0)[iso2], also known as diacylglycerol(16:0/22:1) or DAG(16:0/22:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/22:1(13Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/22:1(13Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/22:1(13Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/22:1(13Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/22:1(13Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:0/22:1(13Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/22:1(13Z)) pathway. DG(16:0/22:1(13Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/22:1(13Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:1(13Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:1(13Z)/14:1(9Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/22:1(13Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
DG(16:0/22:1(13Z)/0:0) is a diglyceride.
Scientific Research Applications
NMR Analysis in Encapsulated Marine Oil Supplements
High-resolution NMR techniques have been used to analyze fatty acids in marine cod liver oil supplements, including the analysis of monoacylglycerols and diacylglycerol adducts like 1-hexadecanoyl-2-(13Z-docosenoyl)-sn-glycerol. These analyses help in assessing the quality of fish oil supplements and distinguishing natural sources from chemically modified ones (Siddiqui et al., 2003).
Crystal Structure of Triacylglycerols
Research on the crystal structures of various triacylglycerols, including those similar in structure to 1-hexadecanoyl-2-(13Z-docosenoyl)-sn-glycerol, has been conducted. This involves high-resolution X-ray powder diffraction to analyze the structural properties of these compounds (Helmholdt, Peschar, & Schenk, 2002).
Anti-Tumor Properties
Glycoglycerolipid analogues, structurally similar to 1-hexadecanoyl-2-(13Z-docosenoyl)-sn-glycerol, have been studied for their anti-tumor-promoting effects in mouse skin carcinogenesis tests. These studies reveal the potential therapeutic applications of such compounds in cancer prevention (Colombo et al., 2000).
Oxidative Stability in Triacylglycerols
The oxidative stability of triacylglycerols containing docosahexaenoic acid, related to 1-hexadecanoyl-2-(13Z-docosenoyl)-sn-glycerol, has been investigated. This research is significant for understanding the stability and shelf-life of food products and supplements containing these compounds (Wijesundera et al., 2008).
Application in Polyether Thermosets
Research on using glycerol, a component of 1-hexadecanoyl-2-(13Z-docosenoyl)-sn-glycerol, in the synthesis of fully recyclable aliphatic polyether thermosets has been conducted. This application is significant in developing environmentally friendly materials (Gallastegui et al., 2021).
Glycerol Fermentation in Mixed Cultures
Glycerol fermentation using mixed cultures to produce bulk chemicals like polyhydroxyalkanoates, ethanol, and formate is an important area of research. This process utilizes glycerol, a component of 1-hexadecanoyl-2-(13Z-docosenoyl)-sn-glycerol, as a carbon source, highlighting its potential in biotechnological applications (Temudo et al., 2008).
properties
Product Name |
1-hexadecanoyl-2-(13Z-docosenoyl)-sn-glycerol |
|---|---|
Molecular Formula |
C41H78O5 |
Molecular Weight |
651.1 g/mol |
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h17-18,39,42H,3-16,19-38H2,1-2H3/b18-17-/t39-/m0/s1 |
InChI Key |
AQKZYWKDVXMSNP-VAINBGCVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-hydroxy-3-[5-oxo-1-(3-phenylpropyl)-2H-pyrrol-4-yl]propanamide](/img/structure/B1242545.png)
![Hexadecanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B1242546.png)
![(4S,7S,13S)-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-13,18,22-trimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B1242547.png)
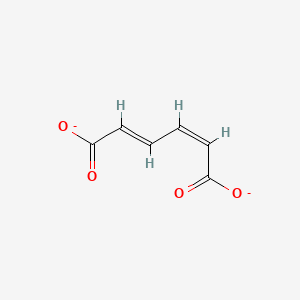

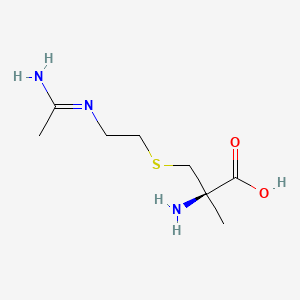
![5-chloro-N-(diaminomethylidene)-9-oxo-1-azatricyclo[6.5.1.04,14]tetradeca-2,4,6,8(14)-tetraene-2-carboxamide](/img/structure/B1242558.png)
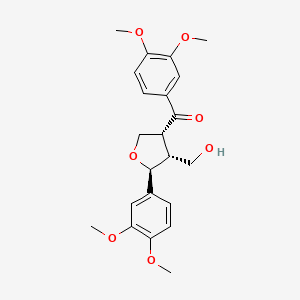
![[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-(2-ethylphenyl)carbamate;hydrochloride](/img/structure/B1242560.png)
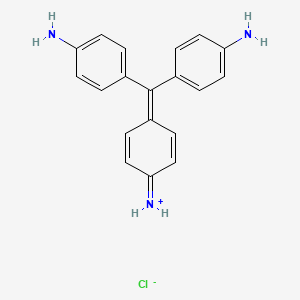
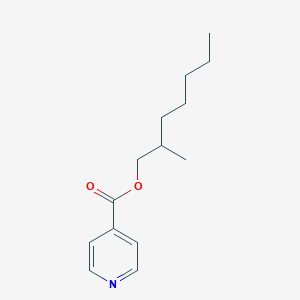
![3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol](/img/structure/B1242564.png)
![(4R,5S,6S)-3-[(2R,3R)-2-(aminomethyl)oxolan-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1242565.png)
